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molecular formula C16H14N2O B107243 5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol CAS No. 16780-88-4

5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol

Cat. No. B107243
M. Wt: 250.29 g/mol
InChI Key: AYCFVKGYERYDRT-UHFFFAOYSA-N
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Patent
US03935218

Procedure details

Seventeen grams of the phthalimidine hydrochloride from above, 20 g. of p-butoxyphenylsulfonyl chloride and 200 ml. of pyridine are refluxed for two hours and then the mixture is evaporated to dryness. On recrystallization of the residue from ethanol there is obtained 9b-phenyl-1,2,3,9b-tetrahydro-1-(p-butoxyphenylsulfonyl)-1H-imidazo [2,1-a]isoindol-5-one which is admixed with 25 ml. of 95 percent sulfuric acid for one hour. The reaction mixture which contains the sulfate salt of 2-(2-imidazolin-2-yl) benzophenone is then cooled by the addition of ice water and made alkaline by the addition of a 5N potassium hydroxide solution. The product is then separated by filtration and recrystallized from dioxan to afford 2,3-dihydro-5-phenyl-5H-imidazo[2,1-a]isoindol-5-ol, m.p. 207 C., as a white crystalline solid which is insoluble in water and soluble in dimethylacetamide and ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(2-imidazolin-2-yl) benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH:6]1[CH2:10][CH2:9][N:8]=[C:7]1[C:11]1[CH:24]=[CH:23][CH:22]=[CH:21][C:12]=1[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:14].[OH-].[K+]>>[C:15]1([C:13]2([OH:14])[C:12]3[C:11](=[CH:24][CH:23]=[CH:22][CH:21]=3)[C:7]3=[N:6][CH2:10][CH2:9][N:8]23)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-(2-imidazolin-2-yl) benzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=NCC1)C1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is then separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from dioxan

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(N2C(C3=CC=CC=C13)=NCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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